

Lonapalene (RS 43179): A Technical Guide to its Discovery, Mechanism, and Clinical Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lonapalene

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Introduction

Lonapalene (RS 43179) is a topical 5-lipoxygenase (5-LO) inhibitor investigated for its therapeutic potential in inflammatory skin disorders, most notably psoriasis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evaluation of **Lonapalene**, with a focus on quantitative data and detailed experimental methodologies.

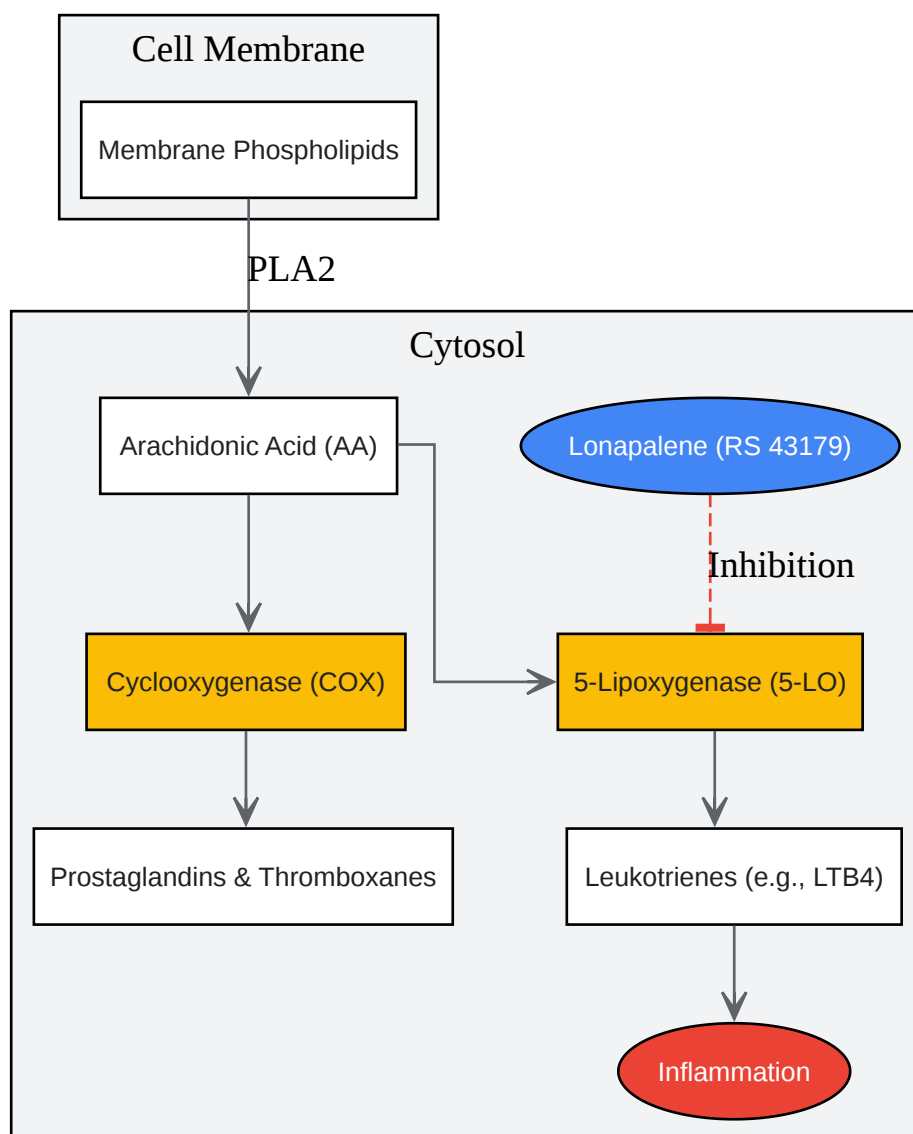
Discovery and History

Lonapalene was developed by Syntex Corporation, a company with a rich history in steroid hormone synthesis that later expanded into various therapeutic areas.[1][2][3][4] The development of **Lonapalene** emerged from the broader scientific effort to understand and target the arachidonic acid cascade, a key pathway in inflammation. The enzyme 5-lipoxygenase, which catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes, was identified as a promising therapeutic target for a range of inflammatory diseases.[5][6][7] **Lonapalene** was one of the compounds that emerged from research programs focused on discovering potent and selective 5-LO inhibitors.[8]

Mechanism of Action

Lonapalene is a selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[9][10] This enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[7] Specifically, 5-LO catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4). By inhibiting 5-LO, **Lonapalene** effectively reduces the production of these pro-inflammatory eicosanoids. The therapeutic effect of topical **Lonapalene** in psoriasis is believed to be directly related to the inhibition of LTB4 synthesis within the skin, thereby reducing the inflammatory infiltrate characteristic of psoriatic lesions. [10]

Signaling Pathway of Lonapalene's Action



[Click to download full resolution via product page](#)Mechanism of action of **Lonapalene**.

Preclinical Pharmacology

In Vitro 5-Lipoxygenase Inhibition

Lonapalene has been shown to be a potent inhibitor of 5-lipoxygenase in in vitro assays.

Assay System	Cell Line	IC50
Crude cytosolic preparation	RBL-1	0.7 μ M ^[9]

Effects on Arachidonic Acid Metabolism in Human Platelets

A study on washed human platelet suspensions demonstrated that **Lonapalene** also possesses inhibitory activity against cyclooxygenase (COX), albeit at a much lower potency than its effect on 5-LO. This inhibition of COX led to a diversion of arachidonic acid metabolism towards the production of 12-hydroxyeicosatetraenoic acid (12-HETE).^[11]

Enzyme Inhibited	Effect	Potency Comparison
Cyclooxygenase (COX)	Substrate diversion towards 12-HETE production	~1,000 times weaker than indomethacin ^[11]

Clinical Evaluation in Psoriasis

A key clinical study investigating the efficacy of **Lonapalene** was a double-blind, placebo-controlled trial involving ten volunteers with psoriasis.^[10] Symmetrical plaques of psoriasis were treated twice daily with either 2% **Lonapalene** ointment or a vehicle base, with other plaques remaining untreated.^[12]

Clinical Efficacy

The study demonstrated a statistically significant clinical improvement in psoriasis lesions treated with 2% **Lonapalene** ointment compared to vehicle-treated sites.^[10] While a trend

towards greater improvement was observed with **Lonapalene** compared to the vehicle, this difference did not reach statistical significance due to a notable vehicle effect.[\[12\]](#) However, when compared to untreated lesions, the improvement with **Lonapalene** was significant at days 4, 14, and 28.[\[12\]](#)

Biochemical Efficacy: Reduction of Leukotriene B4

A significant finding of the clinical trial was the marked reduction in the levels of the pro-inflammatory mediator Leukotriene B4 (LTB4) in skin chamber fluid samples from **Lonapalene**-treated lesions.[\[10\]](#)[\[12\]](#) This reduction in LTB4 occurred before significant clinical improvement was observed, suggesting a direct pharmacological effect of **Lonapalene** on the 5-LO pathway in the skin.[\[10\]](#)

Treatment Group	LTB4 Levels (pg/ml, mean \pm SEM) at Day 4	LTB4 Levels (pg/ml, mean \pm SEM) at Day 14
Untreated	59 \pm 12	53 \pm 17
Vehicle	73 \pm 10	74 \pm 9
2% Lonapalene	27 \pm 11 (p < 0.01 vs. Vehicle)	19 \pm 6 (p < 0.01 vs. Vehicle)

Data from Black et al. (1988).[\[12\]](#)

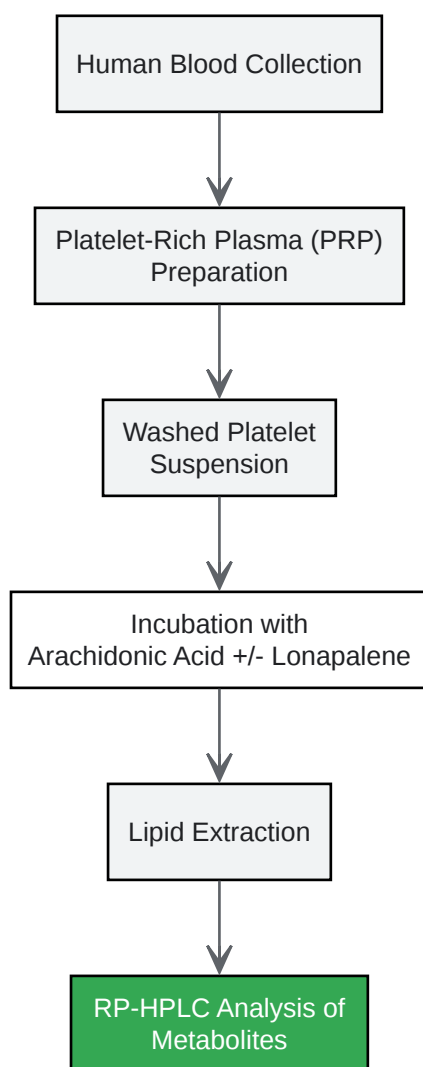
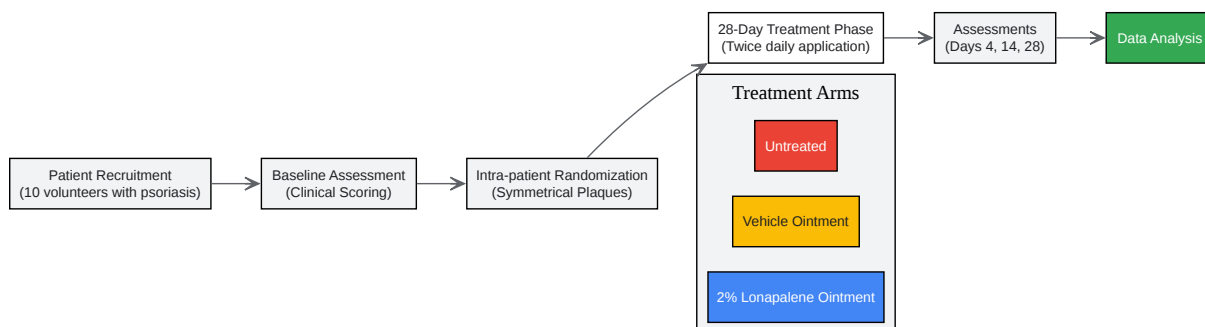
Importantly, the levels of arachidonic acid (AA) and 12-hydroxyeicosatetraenoic acid (12-HETE) in the skin chamber fluid remained unchanged, indicating the selectivity of **Lonapalene** for the 5-lipoxygenase pathway in this clinical setting.[\[10\]](#)[\[12\]](#)

Experimental Protocols

While a complete, detailed protocol is not publicly available, the key elements of the methodology can be summarized as follows:

- Study Design: A double-blind, placebo-controlled, intra-patient comparison.[\[10\]](#)[\[12\]](#)
- Participants: Ten volunteers with stable plaque psoriasis.[\[10\]](#)

- Treatment: Symmetrical psoriatic plaques were treated twice daily with 2% **Lonapalene** ointment or its vehicle base. A third set of plaques was left untreated for comparison.[\[12\]](#)
- Duration: 28 days.[\[12\]](#)
- Assessments:
 - Clinical: Erythema, induration, and desquamation were visually assessed at baseline and on days 4, 14, and 28.[\[12\]](#)
 - Biochemical: Skin chamber fluid was collected from lesions at days 4 and 14 for the analysis of LTB₄, arachidonic acid, and 12-HETE.[\[12\]](#)
- Skin Chamber Technique: This technique involves affixing a chamber to the skin, through which a buffer solution is perfused to collect inflammatory mediators and other biochemical markers from the local skin environment.
- Biochemical Analysis:
 - LTB₄: Analysis was performed using high-performance liquid chromatography (HPLC) followed by a neutrophil chemokinesis bioassay on selected fractions.[\[12\]](#)
 - Arachidonic Acid and 12-HETE: Analysis was conducted using HPLC followed by gas chromatography-mass spectrometry (GC-MS).[\[12\]](#)



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- To cite this document: BenchChem. [Lonapalene (RS 43179): A Technical Guide to its Discovery, Mechanism, and Clinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675053#lonapalene-rs-43179-discovery-and-history]

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